![molecular formula C16H24N2O3 B2838752 2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid CAS No. 1047677-75-7](/img/structure/B2838752.png)
2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central 4-oxobutanoic acid moiety. The presence of the butylamino and dimethylanilino groups could potentially introduce steric hindrance and affect the overall conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino groups might be involved in acid-base reactions, while the 4-oxobutanoic acid group could potentially undergo reactions typical of carboxylic acids and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups (like the amino and carboxylic acid groups) could enhance its solubility in polar solvents .Scientific Research Applications
Analytical Chemistry Applications
In analytical chemistry, the development of sensitive assays for detecting specific compounds is crucial. One study developed a competitive indirect enzyme-linked immunosorbent assay (ELISA) for the determination of fenthion, an organophosphorous insecticide, in fruit samples. This assay utilized synthesized haptens related to the chemical structure , demonstrating the role of similar compounds in improving analytical methods for environmental and food safety monitoring (Qi Zhang et al., 2008).
Molecular Docking and Structural Studies
Molecular docking and structural analysis are essential for understanding the interaction between molecules and their potential as pharmacological agents. A comparative study of butanoic acid derivatives through spectroscopic, structural investigations, and molecular docking revealed their importance in bonding and biological activities. The study highlighted the derivatives' potential inhibitory effects on Placenta growth factor (PIGF-1), indicating their pharmacological importance (K. Vanasundari et al., 2018).
Pharmacological Importance
Compounds structurally related to 2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid have been studied for their pharmacological relevance. Research into allosteric modifiers of hemoglobin has identified compounds that decrease the oxygen affinity of human hemoglobin A, which could be beneficial in clinical settings requiring a reversal of depleted oxygen supply, such as ischemia or stroke. These studies underscore the potential clinical applications of butanoic acid derivatives in therapeutic interventions (R. Randad et al., 1991).
Mechanism of Action
properties
IUPAC Name |
2-(butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-5-6-17-14(16(20)21)10-15(19)18-13-8-11(2)7-12(3)9-13/h7-9,14,17H,4-6,10H2,1-3H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGVJRUEDSRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC(=CC(=C1)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid |
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